Cas no 15958-19-7 (Benzenesulfonic acid,5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-)

Benzenesulfonic acid,5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl- structure
15958-19-7 structure
Product Name:Benzenesulfonic acid,5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-
Numero CAS:15958-19-7
MF:C17H13ClN2O4S
MW:376.814121961594
CID:222285
PubChem ID:21239
Update Time:2025-04-19

Benzenesulfonic acid,5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenesulfonic acid,5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-
    • 2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid
    • 5-chloro-4-methyl-2-[2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonic acid
    • 2-Chloro-5-((2-hydroxy-1-naphthyl)azo)toluene-4-sulphonic acid
    • 5-chloro-4-methyl-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazino]benzenesulfonic acid
    • calcium bis{5-chloro-4-methyl-2-[(2E)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazino]benzenesulfonate}
    • D.C. Red No. 9
    • Lake Red C
    • Pigment Red 53-1
    • Red Lake C
    • sodium 5-chloro-4-methyl-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazino]benzenesulfonate
    • Benzenesulfonic acid,5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-
    • 5-Chloro-2-(2-hydroxy-1-naphthylazo)-p-toluenesulfonic acid
    • SCHEMBL92064
    • DTXSID30859902
    • 5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonic acid
    • NS00086344
    • Q27291560
    • EINECS 240-089-5
    • 5-chloro-2-((2-hydroxy-1-naphthalenyl)azo)-4-methylbenzenesulfonic acid
    • UNII-V5JEX3KGDA
    • 5-Chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzene-1-sulfonic acid
    • BENZENESULFONIC ACID, 5-CHLORO-2-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-4-METHYL-
    • 15958-19-7
    • D&C Red No. 9 parent
    • V5JEX3KGDA
    • DTXSID7047227
    • Inchi: 1S/C17H13ClN2O4S/c1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21/h2-9,21H,1H3,(H,22,23,24)/b20-19+
    • Chiave InChI: IYHIFXGFKVJNBB-FMQUCBEESA-N
    • Sorrisi: ClC1=CC(=C(C=C1C)/N=N/C1=C(C=CC2C=CC=CC=21)O)S(=O)(=O)O

Proprietà calcolate

  • Massa esatta: 376.02859
  • Massa monoisotopica: 376.0284558g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 3
  • Complessità: 594
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.3
  • Superficie polare topologica: 108Ų

Proprietà sperimentali

  • Densità: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Insuluble (6.8E-3 g/L) (25 ºC),
  • PSA: 99.32
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti